molecular formula C19H21N5O2 B2761128 6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-75-4

6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2761128
M. Wt: 351.41
InChI Key: BPSYFUDSEYLWOQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, a novel and facile method for the synthesis of (±)-4 (5)- [1- (2,3-dimethylphenyl)ethyl]-1 H -imidazole (medetomidine) involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound. It contains three carbon atoms and two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, they can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Luminescence Sensing

A study by Shi et al. (2015) focuses on the synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibit selective sensitivity to benzaldehyde derivatives. These compounds serve as potential fluorescence sensors for chemicals such as benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, highlighting their application in sensing technologies (Shi et al., 2015).

Synthesis of Pharmacological Agents

Cordi et al. (1996) describe the efficient synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole tartrate, a potent α2 adrenoceptor agonist dexmedetomidine. This research demonstrates the compound's significance in the development of pharmacologically active agents (Cordi et al., 1996).

Cytotoxic Activity

Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines, indicating the potential of such compounds in cancer research and therapy (Deady et al., 2003).

Catalytic Activity

Gamez et al. (2001) explored the use of copper-imidazole complexes in the oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), a process important for the production of high-performance engineering plastics. This research highlights the role of imidazole derivatives in enhancing catalytic activity in polymer synthesis (Gamez et al., 2001).

Novel Molecular Scaffolds

Wang et al. (2016) synthesized a novel glycoluril scaffold, demonstrating the utility of imidazole derivatives in constructing complex molecular architectures for various scientific applications (Wang et al., 2016).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds may cause eye irritation, skin irritation, and respiratory system irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications, from pharmaceuticals to agrochemicals . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-6-22-17(25)15-16(21(5)19(22)26)20-18-23(15)10-13(4)24(18)14-9-11(2)7-8-12(14)3/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSYFUDSEYLWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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